molecular formula C14H19NO2 B14080820 Hydroxetamine CAS No. 1620054-73-0

Hydroxetamine

Cat. No.: B14080820
CAS No.: 1620054-73-0
M. Wt: 233.31 g/mol
InChI Key: CQERUJSORROCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxetamine (systematic name: 2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one) is an arylcyclohexylamine derivative structurally related to ketamine and methoxetamine (MXE). Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.3 g/mol and a CAS registry number of 1620054-73-0 . The compound features a hydroxyl (-OH) substitution at the 3-position of the phenyl ring, distinguishing it from methoxy-containing analogs like methoxetamine.

Properties

CAS No.

1620054-73-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-15-14(9-4-3-8-13(14)17)11-6-5-7-12(16)10-11/h5-7,10,15-16H,2-4,8-9H2,1H3

InChI Key

CQERUJSORROCGH-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthetic routes for hydroxetamine are not extensively documented, but it is believed to be derived from methoxetamine.

    Industrial Production: Information on industrial-scale production methods is limited, likely due to its relatively recent emergence.

  • Chemical Reactions Analysis

      Reactions: Hydroxetamine likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions for these reactions are not widely reported.

      Major Products: The major products resulting from these reactions remain to be fully characterized.

  • Scientific Research Applications

      Biology: Its effects on biological systems, including receptors and cellular pathways, warrant further investigation.

      Medicine: Research may uncover therapeutic uses or applications in anesthesia or pain management.

      Industry: Industrial applications are speculative at this point, but its unique properties may find utility.

  • Mechanism of Action

    • The exact mechanism by which hydroxetamine exerts its effects remains unclear.
    • It likely interacts with NMDA receptors, similar to other arylcyclohexylamines, leading to dissociation and altered perception.
  • Comparison with Similar Compounds

    Hydroxetamine belongs to the arylcyclohexylamine class, which includes dissociative anesthetics like ketamine. Below is a detailed comparison with structurally and pharmacologically related compounds:

    Structural Comparison
    Compound Substituent at Phenyl Ring Additional Modifications Molecular Formula Molecular Weight (g/mol)
    This compound 3-hydroxyl (-OH) Cyclohexanone backbone, ethylamino C₁₄H₁₉NO₂ 233.3
    Methoxetamine (MXE) 3-methoxy (-OCH₃) Cyclohexanone backbone, ethylamino C₁₅H₂₁NO₂ 247.3
    2-Oxo-PCE None (phenyl ring) Cyclohexanone backbone, ethylamino C₁₃H₁₇NO 203.3
    DMXE 3-methyl (-CH₃) Cyclohexanone backbone, ethylamino C₁₅H₂₁NO 231.3
    Fluorexetamine (FXE) 2-fluoro (-F) Cyclohexanone backbone, ethylamino C₁₄H₁₈FNO 235.3

    Key Structural Insights :

    • Fluorine or methyl substitutions (e.g., in FXE or DMXE) modify lipophilicity and receptor-binding profiles .
    Pharmacokinetic and Analytical Comparisons

    Evidence from chiral separation studies (HPLC-UV-ORD and CE-UV) highlights differences in enantiomer resolution (Table 1) :

    Compound HPLC Retention Times (min) Resolution (Rs) CE Resolution (Rs)
    This compound t₁=18.32, t₂=18.93 2.10 4.95–7.22
    Methoxetamine t₁=18.93, t₂=19.37 1.28 0.87–5.71
    2-Oxo-PCE t₁=15.35, t₂=15.44 0.42 1.46

    Analytical Insights :

    • This compound exhibits superior enantiomer separation (Rs >2 in HPLC; Rs >4.95 in CE) compared to methoxetamine, likely due to its polar hydroxyl group enhancing chiral discrimination .
    • Detection challenges exist: Some laboratories failed to identify this compound in drug surveillance programs, underscoring the need for advanced analytical methods (e.g., LC-QTOF-MS) .
    Pharmacological and Legal Status
    • Pharmacology: this compound is linked to dissociative and hallucinogenic effects akin to ketamine and methoxetamine, though its potency and duration remain understudied . Methoxetamine, in contrast, is better characterized, with anecdotal reports of longer-lasting dissociation and reduced urinary toxicity compared to ketamine .
    • Methoxetamine: Banned in the EU, UK, and Switzerland . 2-Oxo-PCE and FXE: Largely unregulated but monitored as NPS .
    Clinical and Forensic Relevance
    • Toxicity: Limited data exist for this compound, but structurally similar compounds like methoxetamine are associated with neurotoxicity, bladder dysfunction, and fatalities at high doses .
    • Forensic Detection: this compound’s differentiation from analogs requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR), as standard immunoassays may fail .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.